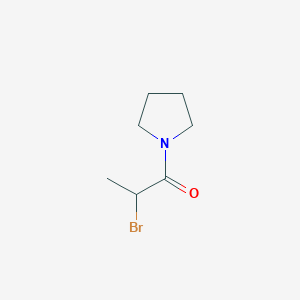

1-(2-Bromopropanoyl)pyrrolidine

説明

Significance of Pyrrolidine (B122466) Scaffolds in Advanced Organic Synthesis

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a cornerstone of modern organic and medicinal chemistry. researchgate.netwikipedia.org This structural motif is prevalent in a vast array of natural products, including alkaloids like nicotine (B1678760) and hygrine, as well as in the structures of numerous synthetic drugs. wikipedia.orgnih.gov Its significance stems from several key features: the sp³-hybridized carbons allow for a three-dimensional exploration of chemical space, it can bear multiple stereocenters, and its non-planar "puckered" conformation can be crucial for molecular recognition and biological activity. nih.govnih.gov Consequently, pyrrolidine and its derivatives are not only integral components of bioactive molecules but also serve as versatile building blocks, chiral auxiliaries, and organocatalysts in asymmetric synthesis. nih.govmdpi.com

Overview of N-Acyl Derivatization Strategies in Contemporary Chemical Research

N-Acyl derivatization is a fundamental strategy in chemical research, employed to modify the properties of amines and amides for various purposes. researchgate.net This process involves the attachment of an acyl group (R-C=O) to the nitrogen atom of a substrate. libretexts.org In the context of analytical chemistry, acylation is used to increase the volatility and thermal stability of compounds for techniques like gas chromatography-mass spectrometry (GC-MS). osti.govchromatographyonline.com Common acylating agents include acid anhydrides and acid halides. researchgate.netlibretexts.org In synthetic chemistry, N-acylation serves to introduce specific functional groups, protect amine functionalities during a reaction sequence, or to activate a molecule for subsequent transformations. chromatographyonline.comacs.org The choice of acylating agent is critical and can be tailored to introduce a wide range of functionalities, including those bearing halogens for further synthetic manipulation. libretexts.org

Contextualization of 1-(2-Bromopropanoyl)pyrrolidine within Emerging Chemical Frameworks

This compound sits (B43327) at the intersection of pyrrolidine chemistry and the utility of α-halo carbonyl compounds. As an N-acylpyrrolidine, it benefits from the inherent properties of the pyrrolidine scaffold. The presence of the 2-bromopropanoyl group introduces a reactive electrophilic center at the carbon adjacent to the carbonyl group. This α-bromo amide functionality makes the compound a valuable precursor for a variety of nucleophilic substitution reactions. The strategic placement of the bromine atom allows for the introduction of diverse chemical moieties, positioning this compound as a key intermediate in the synthesis of more complex, substituted pyrrolidine derivatives with potential applications in medicinal chemistry and materials science.

Structure

3D Structure

特性

IUPAC Name |

2-bromo-1-pyrrolidin-1-ylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12BrNO/c1-6(8)7(10)9-4-2-3-5-9/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAADBKOUMIMVHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCCC1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30340709 | |

| Record name | 1-(2-Bromopropanoyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54537-48-3 | |

| Record name | 2-Bromo-1-(1-pyrrolidinyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54537-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Bromopropanoyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Physicochemical and Spectroscopic Profile of 1 2 Bromopropanoyl Pyrrolidine

The fundamental properties of 1-(2-Bromopropanoyl)pyrrolidine are crucial for its handling, characterization, and application in synthesis. A summary of its key physicochemical data is presented below.

| Property | Value |

| Molecular Formula | C₇H₁₂BrNO |

| Molecular Weight | 206.08 g/mol |

| Appearance | Typically a liquid or low-melting solid |

| Solubility | Soluble in most organic solvents |

Note: Experimental values can vary based on purity and conditions.

Spectroscopic analysis is essential for the unambiguous identification and characterization of this compound. The expected spectroscopic signatures are outlined below.

| Spectroscopic Technique | Expected Features |

| ¹H NMR | Signals corresponding to the pyrrolidine (B122466) ring protons, a quartet for the CH-Br proton, and a doublet for the methyl protons. |

| ¹³C NMR | Resonances for the carbonyl carbon, the carbon bearing the bromine atom, the methyl carbon, and the four distinct carbons of the pyrrolidine ring. |

| Mass Spectrometry (MS) | A molecular ion peak (M⁺) and characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). |

| Infrared (IR) Spectroscopy | A strong absorption band for the amide carbonyl (C=O) stretching vibration, typically in the range of 1630-1680 cm⁻¹. |

Chemical Reactivity and Transformation Pathways of 1 2 Bromopropanoyl Pyrrolidine Derivatives

Reactions Involving the Alpha-Bromo Amide Moiety

The presence of a bromine atom on the carbon adjacent (in the alpha position) to the amide carbonyl group is a key driver of the molecule's reactivity. This functionality serves as a linchpin for both nucleophilic substitutions and radical-mediated transformations.

The carbon atom bonded to the bromine in 1-(2-Bromopropanoyl)pyrrolidine is electrophilic, making it a prime target for nucleophiles. libretexts.org These reactions typically proceed via a nucleophilic substitution mechanism, most often an SN2 pathway, where an incoming nucleophile displaces the bromide ion. scribd.com This process allows for the direct introduction of a wide variety of functional groups at the alpha position.

The general mechanism involves the attack of a nucleophile on the carbon bearing the bromine atom, leading to the cleavage of the carbon-bromine bond and the formation of a new bond with the nucleophile. pearson.comyoutube.com The reaction is often facilitated by the use of a polar aprotic solvent.

Key examples of nucleophiles and the resulting products are detailed in the table below.

| Nucleophile | Reagent Example | Product Type |

| Cyanide | Sodium cyanide (NaCN) | α-cyano amide |

| Azide (B81097) | Sodium azide (NaN₃) | α-azido amide |

| Thiolate | Sodium hydrosulfide (NaSH) | α-mercapto amide |

| Hydroxide | Sodium hydroxide (NaOH) | α-hydroxy amide |

| Amines | Trimethylamine ((CH₃)₃N) | α-amino amide derivative |

This table illustrates common nucleophilic substitution reactions at the α-bromo position.

This reactivity is foundational in synthetic organic chemistry, providing a reliable method for elaborating the core structure. For instance, the reaction of a primary alkyl halide like 1-bromopropane with sodium cyanide in a solvent like ethanol or DMSO is a standard method for producing nitriles. scribd.com Similarly, reacting it with sodium hydrosulfide yields a thiol. scribd.com These principles are directly applicable to the more complex α-bromo amide structure of this compound. The discovery of such reactions dates back to the late 19th century with the work of Paul Walden, whose experiments on the interconversion of malic acid enantiomers laid the groundwork for understanding nucleophilic substitution and stereochemical inversion. libretexts.org

Beyond ionic pathways, the α-bromo amide moiety can undergo homolytic cleavage to generate a carbon-centered radical. This radical intermediate opens up a different set of synthetic possibilities, most notably intramolecular cyclizations. thieme-connect.de Free-radical reactions are often advantageous as they proceed under mild, neutral conditions, which allows for the transformation of substrates that are sensitive to acid or base. thieme-connect.de

The process is typically initiated by a radical initiator, such as tributyltin hydride (Bu₃SnH) with AIBN, or by transition metals like manganese, samarium, or titanium. thieme-connect.de Once formed, the α-acyl radical can add to a suitably positioned unsaturated bond (an alkene or alkyne) within the same molecule. This cascade allows for the construction of complex cyclic structures. beilstein-journals.org For example, radical cyclization of α-bromo carbonyl compounds containing an alkyne can lead to the formation of trisubstituted tetrahydrofuran derivatives. thieme-connect.de Similarly, α-bromo aluminum acetals can be cyclized onto alkenes and alkynes to produce γ-lactols, which are versatile synthetic building blocks. nih.gov

These methods are powerful tools for creating sterically hindered centers in complex molecules and have been applied in the total synthesis of various natural products. thieme-connect.de

Reactions at the Pyrrolidine (B122466) Nitrogen

The pyrrolidine ring itself is a key site for chemical modification, particularly at the nitrogen atom.

The pyrrolidine nitrogen can be involved in a variety of transformations, allowing for the post-synthetic modification of the molecule. These reactions are crucial in medicinal chemistry and drug discovery for fine-tuning the properties of a lead compound. For example, the synthesis of drugs like Vildagliptin involves the reaction of an acid with L-prolinamide, a derivative of pyrrolidine, to form an intermediate amide. mdpi.com

Further functionalization can be achieved through various coupling reactions. The synthesis of Daclatasvir, another complex molecule, involves the reaction of a pyrrolidine derivative with a heterocyclic compound in the presence of a base like cesium carbonate. mdpi.com These strategies highlight the utility of the pyrrolidine ring as a scaffold that can be elaborated through reactions at its nitrogen atom. The development of modular synthetic platforms allows for the rapid elaboration of fragment hits by coupling them with 3-D building blocks containing cyclic amines like pyrrolidine. acs.org

Transformations of the Amide Linkage

The amide bond, while generally stable, can be selectively transformed. nih.gov This adds another layer of synthetic versatility to this compound derivatives. Key transformations include reduction to amines or conversion into other carbonyl-containing functional groups.

Reductive functionalization of amides provides a route to substituted amines, which are important structural motifs in many bioactive compounds. nih.gov For instance, tertiary amides can be reduced and subsequently alkynylated through dual Ir/Cu catalysis to produce propargylic amines. nih.gov This methodology has been used in the synthesis of alkaloids like (±)-solenopsin. nih.gov

Alternatively, the amide can be transformed into a ketone. The reaction of amides with 1,1-diborylalkanes, acting as pro-nucleophiles, can lead to the formation of ketones through a process that involves the generation of a boron enolate intermediate. nih.gov The stability and reactivity of the prolyl amide bond can also be influenced by substituents on the pyrrolidine ring. rsc.org

Ring Expansion and Rearrangement Processes

The five-membered pyrrolidine ring is not immutable and can undergo ring expansion or other rearrangements under specific conditions to form larger or structurally different heterocyclic systems. These reactions often proceed through cationic intermediates or involve the opening of a bicyclic precursor. wikipedia.org

One common pathway for ring expansion is a carbocation rearrangement, such as a semipinacol rearrangement. wikipedia.orgmasterorganicchemistry.com If a carbocation can be generated on a carbon atom adjacent to the pyrrolidine ring, a C-C bond from the ring can migrate, leading to the expansion of the ring by one carbon atom to form a six-membered piperidine ring. masterorganicchemistry.comyoutube.com Such rearrangements are favorable when they lead to a more stable carbocation or relieve ring strain. masterorganicchemistry.com For example, a four-membered ring adjacent to a carbocation will readily expand to a less strained five-membered ring. youtube.com

Functional Group Compatibility and Chemoselectivity in Complex Transformations

The synthetic utility of this compound and its derivatives is significantly enhanced by its ability to react chemoselectively in the presence of a wide array of other functional groups. The electrophilic nature of the carbon atom alpha to the carbonyl group, bearing the bromine atom, makes it a prime target for nucleophilic attack. However, the reactivity of this site can be modulated, and selective transformations can be achieved by carefully controlling reaction conditions and the choice of nucleophile. This section explores the compatibility of various functional groups and the chemoselective transformations that can be accomplished with this compound derivatives.

Research into the reactivity of α-halo amides has demonstrated a notable tolerance for several common functional groups. For instance, in reactions involving the α-functionalization of amides, it has been shown that other carbonyl-containing moieties such as esters and ketones, as well as nitriles, alkenes, and alkynes, can remain intact under specific reaction conditions. This inherent chemoselectivity is crucial for the application of this compound in the synthesis of complex molecules where multiple reactive sites may be present.

The selective reaction at the α-position is largely attributed to the enhanced electrophilicity of the α-carbon due to the combined electron-withdrawing effects of the adjacent carbonyl group and the bromine atom. This makes it a more favorable site for nucleophilic substitution compared to, for example, the carbon of a less polarized ester or the sp2-hybridized carbons of an alkene.

The following tables summarize the observed compatibility and reactivity of this compound and analogous α-bromo amides with various functional groups, based on findings from synthetic studies.

Table 1: Compatibility of Functional Groups in Reactions with α-Bromo Pyrrolidinamides

| Functional Group | Compatibility | Notes |

| Ester | High | Generally unreactive towards nucleophiles under conditions used for α-substitution of the amide. |

| Ketone | High | Typically remains unaffected during nucleophilic substitution at the α-bromo position. |

| Nitrile | High | The cyano group is generally stable and does not participate in the reaction. |

| Alkene | High | Double bonds are usually tolerated, allowing for subsequent functionalization. |

| Alkyne | High | Triple bonds are compatible and do not interfere with the primary reaction. |

| Aryl Halides | Moderate | Depending on the reaction conditions, competing reactions like cross-coupling may occur. |

| Alcohols | Low to Moderate | Can act as nucleophiles, leading to ether formation. Protection may be required. |

| Amines (Primary/Secondary) | Low | Highly nucleophilic and will readily displace the bromide. Protection is generally necessary if another reaction is desired. |

| Thiols | Low | Strong nucleophiles that react preferentially with the α-bromo position to form thioethers. |

Table 2: Chemoselective Transformations of this compound Derivatives

| Nucleophile | Product Type | Reaction Conditions | Typical Yield (%) |

| Thiolates (e.g., Sodium thiophenoxide) | α-Thioether | Base (e.g., NaH), THF, 0 °C to rt | 85-95 |

| Azides (e.g., Sodium azide) | α-Azide | DMF, rt | 80-90 |

| Amines (e.g., Benzylamine) | α-Amino Amide | K2CO3, MeCN, rt to 50 °C | 70-85 |

| Carboxylates (e.g., Sodium acetate) | α-Acyloxy Amide | DMF, 80 °C | 60-75 |

| Phenoxides (e.g., Sodium phenoxide) | α-Aryloxy Amide | Base (e.g., K2CO3), Acetone, reflux | 65-80 |

Note: The yields presented are typical ranges and can vary depending on the specific substrate and reaction conditions.

These findings underscore the versatility of this compound as a building block in organic synthesis. The ability to selectively functionalize the α-position while preserving other reactive groups within a molecule is a key advantage, enabling the construction of complex and multifunctional chemical entities. The predictable reactivity patterns allow for strategic planning in multi-step syntheses, where the α-bromo amide moiety can be introduced and transformed at the desired stage without compromising the integrity of other functional domains.

Advanced Spectroscopic and Structural Characterization of 1 2 Bromopropanoyl Pyrrolidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information on the chemical environment, connectivity, and dynamics of atoms within a molecule.

1H NMR and 13C NMR for Comprehensive Structural Elucidation

One-dimensional ¹H and ¹³C NMR are the foundational techniques for determining the structure of 1-(2-Bromopropanoyl)pyrrolidine. The ¹H NMR spectrum reveals the number of distinct proton environments, their integration (ratio of protons), and their connectivity through spin-spin coupling. The ¹³C NMR spectrum, in turn, provides information on the number of unique carbon atoms and their chemical environment.

For this compound, the presence of a chiral center at the C2 position of the propanoyl group results in diastereotopic protons in the pyrrolidine (B122466) ring, leading to more complex spectra than would be observed for a non-chiral analogue. The electronegativity of the bromine atom and the carbonyl group significantly influences the chemical shifts of nearby protons and carbons, causing them to resonate at lower fields (higher ppm values).

Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| CH₃ (propanoyl) | 1.7-1.9 | Doublet | ~7 |

| CH (propanoyl) | 4.4-4.6 | Quartet | ~7 |

| CH₂ (pyrrolidine, adjacent to N) | 3.4-3.7 | Multiplet | - |

| CH₂ (pyrrolidine) | 1.8-2.1 | Multiplet | - |

Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (carbonyl) | 168-172 |

| CH-Br (propanoyl) | 40-45 |

| CH₃ (propanoyl) | 20-25 |

| CH₂ (pyrrolidine, adjacent to N) | 45-50 |

| CH₂ (pyrrolidine) | 22-28 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

While 1D NMR provides essential data, two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the complex spectra of molecules like this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For instance, a cross-peak between the methine proton of the propanoyl group and the methyl protons would confirm their adjacency.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This allows for the definitive assignment of each proton signal to its corresponding carbon atom in the molecular skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. HMBC is crucial for identifying quaternary carbons (like the carbonyl carbon) and for piecing together the entire molecular framework by observing long-range correlations, for example, from the propanoyl methyl protons to the carbonyl carbon.

Conformational Analysis via Dynamic NMR Spectroscopy

The amide bond in this compound exhibits restricted rotation, leading to the existence of conformational isomers (rotamers). Dynamic NMR spectroscopy, where spectra are acquired at different temperatures, can be employed to study this conformational exchange. At low temperatures, the rotation is slow on the NMR timescale, and distinct signals for each rotamer may be observed. As the temperature increases, the rate of rotation increases, causing these signals to broaden and eventually coalesce into a single averaged signal. This analysis provides valuable information about the energy barrier to rotation around the amide bond.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight of a compound and can provide information about its elemental composition and structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of this compound. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, resulting in two molecular ion peaks ([M]⁺ and [M+2]⁺) of similar intensity.

Expected HRMS Data for this compound (C₇H₁₂BrNO)

| Ion | Calculated Exact Mass |

| [C₇H₁₂⁷⁹BrNO]⁺ | 221.0102 |

| [C₇H₁₂⁸¹BrNO]⁺ | 223.0082 |

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Purity and Isomer Analysis

Hyphenated techniques, which couple a separation method with mass spectrometry, are vital for assessing the purity of a sample and for analyzing isomers.

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This technique is particularly useful for analyzing non-volatile or thermally sensitive compounds. An LC system separates the components of a mixture, which are then introduced into the mass spectrometer. Tandem MS (MS/MS) involves selecting a specific parent ion, fragmenting it, and analyzing the resulting daughter ions. This provides structural information and enhances selectivity and sensitivity, which is crucial for identifying and quantifying impurities.

GC-MS (Gas Chromatography-Mass Spectrometry): GC-MS is suitable for volatile and thermally stable compounds. The sample is vaporized and separated in a gas chromatograph before detection by the mass spectrometer. This method is effective for identifying volatile impurities and can be used to separate and identify isomers of this compound if they have different boiling points or interactions with the GC column.

Summary of Hyphenated Mass Spectrometry Applications

| Technique | Application | Key Findings |

| LC-MS/MS | Purity analysis, identification of non-volatile impurities and degradation products. | Allows for the sensitive detection and structural confirmation of related substances and potential byproducts from the synthesis. |

| GC-MS | Analysis of volatile impurities and isomeric purity. | Can confirm the absence of volatile starting materials or byproducts and help distinguish between different isomers. |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule by measuring the absorption of infrared radiation at various frequencies. For this compound, the IR spectrum provides a unique fingerprint, revealing characteristic vibrations of its constituent bonds.

The primary functional groups in this compound are the tertiary amide and the bromoalkane. The most prominent absorption band is expected to be the carbonyl (C=O) stretch of the tertiary amide group. This band typically appears as a strong and sharp peak in the region of 1630-1680 cm⁻¹. In a closely related structure containing a 1-acylpyrrolidin-2-one moiety, this N-C=O stretch was observed at 1667 cm⁻¹. researchgate.net

Vibrations corresponding to the carbon-hydrogen (C-H) bonds are also present. The C-H stretching vibrations of the aliphatic pyrrolidine ring and propanoyl chain are anticipated in the 2845-2975 cm⁻¹ range. docbrown.infodocbrown.info Additionally, C-H bending and deformation vibrations can be observed between 1370 cm⁻¹ and 1470 cm⁻¹. docbrown.info

The carbon-bromine (C-Br) bond stretching vibration is typically found in the fingerprint region of the spectrum, which is below 1500 cm⁻¹. For bromoalkanes, this absorption is generally observed as a strong band in the 500-750 cm⁻¹ range. docbrown.infodocbrown.info The specific position can help confirm the presence of the bromine atom in the molecule. The region from approximately 400 to 1500 cm⁻¹ is known as the fingerprint region, where complex, unique patterns of overlapping vibrations serve to identify the compound definitively. docbrown.info

Table 1: Predicted Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond | Vibration Type | Intensity |

| 2845-2975 | C-H (Aliphatic) | Stretching | Medium to Strong |

| 1630-1680 | C=O (Amide) | Stretching | Strong |

| 1370-1470 | C-H (Aliphatic) | Bending | Medium |

| 500-750 | C-Br | Stretching | Strong |

X-ray Crystallography for Solid-State Structure Determination

Single Crystal X-ray Diffraction Data Acquisition and Refinement

To perform a single-crystal X-ray diffraction experiment, a high-quality, optically clear single crystal of the compound is required, typically with dimensions between 0.1 and 0.2 mm. ub.edu This crystal is mounted on a goniometer and placed within an X-ray diffractometer. The crystal is often cooled to a low temperature (e.g., 170 K) to minimize thermal vibrations of the atoms, leading to a more precise structure. mdpi.com

Monochromatic X-ray radiation, commonly from a Mo Kα (λ = 0.71073 Å) or Cu Kα source, is directed at the crystal. ub.edugrowingscience.com As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of reflections that are recorded by a detector, such as a CCD or CMOS detector. growingscience.com

The collected data are then processed. This involves integrating the intensities of the reflections and applying corrections for factors like absorption. The crystal structure is solved using computational methods, such as direct methods, and then refined by a full-matrix least-squares procedure on F². growingscience.com This refinement process adjusts the atomic positions, and their thermal parameters to achieve the best possible fit between the calculated and observed diffraction data. The quality of the final structure is assessed by parameters such as the R-factor.

Table 2: Illustrative Crystallographic Data and Refinement Parameters

| Parameter | Example Value |

| Empirical formula | C₇H₁₂BrNO |

| Formula weight | 206.08 |

| Temperature | 170(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 6.0 Å, b = 8.0 Å, c = 11.0 Å |

| α = 90°, β = 97.0°, γ = 90° | |

| Volume | 525.0 ų |

| Z (Molecules per unit cell) | 2 |

| Calculated density | 1.30 g/cm³ |

| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.110 |

| R indices (all data) | R₁ = 0.060, wR₂ = 0.125 |

Note: The data in this table are illustrative examples of what would be determined in a crystallographic experiment and are not the actual experimental data for this compound.

Analysis of Molecular Conformation and Intermolecular Interactions in Crystal Lattices

Analysis of the refined crystal structure would reveal the precise conformation of the this compound molecule. The five-membered pyrrolidine ring is not planar and would likely adopt either a twisted or an envelope conformation, which minimizes steric strain. researchgate.netnih.gov The analysis would provide exact puckering parameters to describe this conformation. The orientation of the 2-bromopropanoyl substituent relative to the pyrrolidine ring would also be determined, including the relevant torsion angles.

Furthermore, the study would elucidate the intermolecular interactions that dictate the crystal packing. In the absence of strong hydrogen bond donors, the packing would be governed by weaker interactions. nih.gov Key interactions would likely include C—H···O hydrogen bonds, where hydrogen atoms from the pyrrolidine or propanoyl groups interact with the carbonyl oxygen of a neighboring molecule. nih.gov Weak C—H···Br interactions are also possible. These interactions combine to form a three-dimensional supramolecular network. researchgate.netnih.gov

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. nih.gov The Hirshfeld surface is generated around a molecule, and the distances from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) are calculated. These are plotted on a 2D "fingerprint" plot, which provides a quantitative summary of all intermolecular contacts.

Table 3: Illustrative Hirshfeld Surface Analysis Contact Percentages

| Interaction Type | Percentage Contribution |

| H···H | ~40% |

| Br···H / H···Br | ~25% |

| O···H / H···O | ~15% |

| C···H / H···C | ~10% |

| Other | ~10% |

Note: The data in this table are representative values based on similar bromo-organic compounds and are not the actual experimental data for this compound.

Electronic Structure Theory Applications

Electronic structure theory is a cornerstone of computational chemistry, enabling the detailed analysis of molecular properties based on the arrangement of electrons.

Quantum mechanical calculations are employed to solve the Schrödinger equation for a given molecule, providing information about its energy and electronic distribution. For systems like this compound, both Density Functional Theory (DFT) and ab initio methods are powerful tools.

DFT methods, such as those using the B3LYP functional, are often chosen for their balance of computational cost and accuracy in predicting molecular geometries, vibrational frequencies, and reaction energetics. Ab initio methods, like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, offer higher levels of accuracy by systematically improving upon the initial HF approximation, though at a greater computational expense. These methods are crucial for obtaining benchmark-quality data on the electronic properties of the molecule. Computational studies on related amides have demonstrated that DFT can reliably predict spectroscopic properties. nih.gov

The accuracy of QM calculations is intrinsically linked to the choice of the basis set and the level of theory. A basis set is a set of mathematical functions used to construct the molecular orbitals. For a molecule containing a bromine atom, such as this compound, it is important to select a basis set that can adequately describe the electron-rich and polarizable nature of the halogen.

Pople-style basis sets, like 6-31G(d,p) or the more extensive 6-311+G(d,p), are commonly used. The inclusion of polarization functions (d,p) allows for more flexibility in describing the shape of the electron density, which is crucial for accurately modeling bonding. Diffuse functions (+) are important for describing anions or systems with significant non-covalent interactions. For higher accuracy, especially for properties involving the bromine atom, effective core potentials (ECPs) like the LANL2DZ basis set can be employed to account for relativistic effects in heavier elements. The choice of the level of theory, from HF to DFT to post-HF methods, will depend on the specific property being investigated and the desired accuracy. nih.gov

Table 1: Representative Basis Sets for QM Calculations on Halogenated Organic Compounds

| Basis Set Name | Description | Typical Application |

| 6-31G(d) | Double-zeta basis set with polarization functions on heavy atoms. | Geometry optimizations and frequency calculations. |

| 6-311+G(d,p) | Triple-zeta basis set with diffuse functions and polarization functions on all atoms. | More accurate energy calculations and systems with weak interactions. |

| aug-cc-pVTZ | Augmented correlation-consistent triple-zeta basis set. | High-accuracy benchmark calculations. |

| LANL2DZ | Double-zeta basis set with an effective core potential for heavy atoms. | Calculations involving atoms from the third row of the periodic table and below. |

Molecular Dynamics and Monte Carlo Simulations for Conformational Sampling

While QM methods provide detailed information about a single molecular conformation, this compound is a flexible molecule with multiple accessible conformations due to the rotation around single bonds and the puckering of the pyrrolidine ring. Molecular Dynamics (MD) and Monte Carlo (MC) simulations are computational techniques used to explore the conformational landscape of a molecule over time.

MD simulations solve Newton's equations of motion for the atoms in the system, generating a trajectory that describes how the positions and velocities of the atoms evolve. This allows for the study of dynamic processes and the identification of the most stable and populated conformations. MC simulations, on the other hand, generate new molecular configurations by making random changes to the coordinates of the atoms and accepting or rejecting these changes based on their energy. Both methods are essential for understanding the flexibility of the pyrrolidine ring and the rotational barriers of the propanoyl side chain. Such simulations have been effectively used to study the conformational behavior of other pyrrolidine-containing molecules. nih.govnih.gov

Potential Energy Surface Analysis

The potential energy surface (PES) is a mathematical landscape that relates the energy of a molecule to its geometry. Analyzing the PES is fundamental to understanding a molecule's stability, conformational preferences, and reactivity.

Geometry optimization is the process of finding the coordinates of the atoms that correspond to a minimum on the potential energy surface. This provides the most stable three-dimensional structure of the molecule. For this compound, this would involve determining the preferred pucker of the pyrrolidine ring and the dihedral angles of the side chain.

Once an optimized geometry is found, a vibrational analysis is typically performed. This involves calculating the second derivatives of the energy with respect to the atomic coordinates. The results provide the vibrational frequencies of the molecule, which can be compared with experimental infrared (IR) and Raman spectra to validate the computational model. All real frequencies indicate that the optimized structure is a true energy minimum.

Table 2: Predicted Vibrational Frequencies for a Representative α-Haloamide Structure

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |

| C-H Stretch (Aliphatic) | 2850-3000 | Stretching of the C-H bonds in the pyrrolidine ring and ethyl group. |

| C=O Stretch (Amide I) | 1630-1680 | Stretching of the carbonyl group, a characteristic amide band. |

| N-H Bend (Amide II) | 1510-1570 | In-plane bending of the N-H bond (not present in this compound). |

| C-N Stretch | 1200-1350 | Stretching of the bond between the carbonyl carbon and the nitrogen atom. |

| C-Br Stretch | 500-650 | Stretching of the carbon-bromine bond. |

Transition State Theory (TST) is a framework for understanding the rates of chemical reactions. wikipedia.org It postulates that for a reaction to occur, the reactants must pass through a high-energy transition state structure. By locating the transition state on the potential energy surface (a first-order saddle point), chemists can calculate the activation energy of the reaction, which is the energy barrier that must be overcome.

For this compound, TST could be used to investigate various reactions, such as nucleophilic substitution at the α-carbon, or elimination reactions. Computational chemists would model the reaction pathway, optimize the geometry of the transition state, and perform a vibrational analysis to confirm that it has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. This approach has been used to study the reactivity of other α-haloamides. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, offering valuable insights into molecular structure and properties. For this compound, theoretical calculations can be employed to predict its Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are instrumental in the structural elucidation and characterization of the compound.

The prediction of NMR chemical shifts for pyrrolidine-containing structures is often achieved using Density Functional Theory (DFT) calculations. frontiersin.org Methods like the Gauge-Including Atomic Orbital (GIAO) approach are widely used in combination with various functionals (e.g., B3LYP, PBE0) and basis sets (e.g., 6-311+G(2d,p)). mdpi.comnih.gov For related molecules, such as β-proline oligopeptides containing pyrrolidine units, DFT calculations have shown a high degree of correlation between computed and experimentally measured ¹H and ¹³C chemical shifts. frontiersin.org Specifically, the B3LYP functional with the 6-31+G(d,p) basis set has been successfully used. frontiersin.org Achieving high accuracy, especially for carbon atoms bonded to heavy atoms like bromine, may necessitate the inclusion of relativistic effects in the calculations. researchgate.net

Similarly, theoretical calculations are employed to predict the IR spectrum of molecules. These calculations determine the vibrational frequencies corresponding to different bond stretches, bends, and torsions within the molecule. For instance, the IR spectrum of acetanilide (B955) has been successfully studied using both Hartee-Fock (HF) and DFT (B3LYP) methods with 6-31G(d) and 6-31+G(d,p) basis sets, showing good agreement between scaled calculated frequencies and experimental results. researchgate.net For pyrrolidine itself, the vibrational overtone spectra of the N-H and C-H stretches have been investigated, revealing information about vibrational coupling. dtic.mil Computational methods can thus provide a theoretical vibrational spectrum for this compound, aiding in the interpretation of experimental IR data by assigning specific absorption bands to particular molecular motions.

Interactive Table: Predicted Spectroscopic Data for a Model System (Data for this compound is not available in the searched literature, the table below is a hypothetical representation based on typical computational outputs for similar molecules).

| Parameter | Atom/Group | Predicted Value (ppm) | Method/Basis Set |

| ¹H NMR Chemical Shift | CH (α to C=O) | Data not available | e.g., GIAO/B3LYP/6-311+G(2d,p) |

| CH₃ | Data not available | e.g., GIAO/B3LYP/6-311+G(2d,p) | |

| Pyrrolidine CH₂ | Data not available | e.g., GIAO/B3LYP/6-311+G(2d,p) | |

| ¹³C NMR Chemical Shift | C=O | Data not available | e.g., GIAO/B3LYP/6-311+G(2d,p) |

| C-Br | Data not available | e.g., GIAO/B3LYP/6-311+G(2d,p) | |

| CH₃ | Data not available | e.g., GIAO/B3LYP/6-311+G(2d,p) | |

| Pyrrolidine C | Data not available | e.g., GIAO/B3LYP/6-311+G(2d,p) | |

| IR Frequency (cm⁻¹) | C=O Stretch | Data not available | e.g., B3LYP/6-31+G(d,p) |

| C-Br Stretch | Data not available | e.g., B3LYP/6-31+G(d,p) |

Rational Design and Molecular Modeling in Chemical Synthesis

Molecular modeling and computational chemistry are indispensable in the rational design of synthetic routes, allowing for the prediction of reaction outcomes and the optimization of reaction conditions.

Prediction of Chemo-, Regio-, and Stereoselectivity

In the synthesis of complex molecules like this compound, which contains a stereocenter, controlling the chemo-, regio-, and stereoselectivity is paramount. Computational methods, particularly DFT, can be used to model reaction pathways and transition states to predict the most likely products.

For reactions involving pyrrolidine derivatives, such as [3+2] cycloaddition reactions to form substituted pyrrolidines, DFT studies at levels like M06-2X/6-311G(d,p) have been used to explore the chemo-, regio-, and stereoselectivities. researchgate.net These studies analyze the activation energies of different possible reaction pathways to determine the kinetically favored product. For instance, in the reaction of a nitrone with a dipolarophile, calculations can predict whether the reaction will proceed via an exo or endo transition state, thus determining the stereochemical outcome. researchgate.net

The synthesis of substituted pyrrolidines often involves stereoselective methods, which can be broadly classified into two groups: those starting from a chiral pyrrolidine precursor and those involving stereoselective cyclization of acyclic starting materials. nih.gov Molecular modeling can aid in both approaches. For example, when using a chiral auxiliary to direct the stereochemistry of a reaction, computational models can help in understanding the origin of the stereoselectivity by analyzing the non-covalent interactions in the transition state. Similarly, for cyclization reactions, the preferred stereochemical outcome can be predicted by calculating the energies of the various possible transition states leading to different stereoisomers.

Interactive Table: Computational Prediction of Reaction Selectivity (Data for this compound is not available in the searched literature, the table below is a hypothetical representation based on typical computational outputs for similar reactions).

| Reaction Type | Reactants | Predicted Selectivity | Computational Method | Key Finding |

| Nucleophilic Acyl Substitution | Pyrrolidine + (S)-2-Bromopropanoyl Chloride | Data not available | e.g., DFT (M06-2X/6-311+G(d,p)) | e.g., Calculation of transition state energies for competing pathways |

| Pyrrolidine + (R)-2-Bromopropanoyl Chloride | Data not available | e.g., DFT (M06-2X/6-311+G(d,p)) | e.g., Identification of the lowest energy transition state |

Conclusion

Direct Acylation Approaches

The most straightforward method for the synthesis of this compound involves the direct acylation of pyrrolidine or its derivatives. This approach is predicated on the formation of an amide bond between the pyrrolidine nitrogen and the carbonyl group of a 2-bromopropanoyl moiety.

Acylation of Pyrrolidine with 2-Bromopropanoyl Halides

The reaction of pyrrolidine with a 2-bromopropanoyl halide, typically 2-bromopropanoyl chloride or bromide, represents a classic and widely utilized method for the synthesis of this compound. This nucleophilic acyl substitution is generally carried out in the presence of a base to neutralize the hydrogen halide byproduct.

The reaction mechanism involves the nucleophilic attack of the pyrrolidine nitrogen on the electrophilic carbonyl carbon of the acyl halide, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate and expulsion of the halide ion yields the desired N-acylpyrrolidine.

Table 1: Reaction conditions for the acylation of pyrrolidine with acyl halides

| Acyl Halide | Base | Solvent | Temperature | Yield | Reference |

| 2-Bromopropionyl bromide | Triethylamine (B128534) | THF | 0 °C to rt | High | youtube.com |

| Chloroacetyl chloride | - | THF | Reflux | - | mdpi.com |

A typical experimental procedure would involve dissolving pyrrolidine in an inert solvent, such as tetrahydrofuran (THF) or dichloromethane (B109758) (DCM), and cooling the solution in an ice bath. A base, commonly a tertiary amine like triethylamine or diisopropylethylamine, is added, followed by the slow addition of 2-bromopropanoyl chloride. The reaction mixture is then typically stirred at room temperature until completion. Workup usually involves washing with aqueous solutions to remove the hydrohalide salt and any excess reagents, followed by drying and concentration of the organic phase to afford the crude product, which can be further purified by chromatography or distillation.

Strategic Considerations for N-Acylation of Pyrrolidine Derivatives

Several factors must be considered when performing the N-acylation of pyrrolidine derivatives to ensure high yields and purity. The choice of base is crucial; it should be non-nucleophilic to avoid competing reactions with the acyl halide. Sterically hindered bases can sometimes be advantageous. The reaction temperature is also a key parameter; low temperatures are often employed initially to control the exothermic reaction, followed by warming to room temperature to drive the reaction to completion.

The nature of the solvent can influence the reaction rate and solubility of the reactants and byproducts. Aprotic solvents are generally preferred to avoid side reactions with the acyl halide. For substituted pyrrolidines, the steric and electronic properties of the substituents can affect the nucleophilicity of the nitrogen atom and, consequently, the reaction rate. In the case of chiral pyrrolidine derivatives, care must be taken to avoid racemization, especially if the stereocenter is adjacent to the nitrogen atom.

Indirect Synthetic Pathways

Indirect methods for the synthesis of this compound and its analogues offer alternative routes, particularly when the direct acylation approach is not feasible or when specific precursors are more readily available.

Transformations Involving 2-Bromopropanoyl Precursors

One indirect approach involves the use of 2-bromopropanoic acid as a precursor. The carboxylic acid can be activated using a variety of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to facilitate amide bond formation with pyrrolidine. This method is particularly useful for the synthesis of chiral N-acylpyrrolidines from chiral 2-bromopropanoic acid, as it often proceeds with minimal racemization.

The synthesis of 2-bromopropionyl bromide, a key reagent for direct acylation, is itself a relevant transformation. It is typically prepared from propionic acid by reaction with bromine in the presence of a catalytic amount of red phosphorus. prepchem.com The resulting 2-bromopropionyl bromide can then be used directly for the acylation of pyrrolidine.

Table 2: Synthesis of 2-Bromopropanoyl Precursors

Construction of the Pyrrolidine Ring System with Subsequent N-Functionalization

In some synthetic strategies, the pyrrolidine ring is constructed first, followed by N-acylation. A variety of methods exist for the synthesis of the pyrrolidine ring, including intramolecular cyclization reactions. organic-chemistry.org For example, a suitably functionalized acyclic precursor containing an amine and a leaving group can undergo intramolecular nucleophilic substitution to form the pyrrolidine ring.

Another powerful method is the [3+2] cycloaddition reaction between an azomethine ylide and an alkene. The resulting pyrrolidine can then be N-acylated. This approach allows for the introduction of a wide range of substituents on the pyrrolidine ring. More recent developments include photo-promoted ring contraction of pyridines to afford pyrrolidine derivatives. nih.gov These newly formed pyrrolidine rings can then be subjected to N-acylation to provide the target compounds.

Stereoselective Synthesis of Chiral N-Acylpyrrolidines

The synthesis of enantiomerically pure N-acylpyrrolidines is of great importance, as the stereochemistry of these compounds often plays a crucial role in their biological activity. Stereoselective synthesis can be achieved through several strategies.

One common approach is to start with a chiral precursor, such as L-proline or D-proline. The inherent chirality of the starting material is carried through the synthetic sequence. For instance, (S)-proline can be acylated with 2-bromopropanoyl chloride to yield (S)-1-(2-bromopropanoyl)pyrrolidine-2-carboxylic acid. Subsequent transformations can then be performed on the carboxylic acid group if desired.

Alternatively, chiral auxiliaries can be employed to induce stereoselectivity. For example, a chiral oxazolidinone can be acylated with 2-bromopropanoyl chloride, and the resulting adduct can then react with a pyrrolidine precursor in a stereocontrolled manner. The auxiliary can then be cleaved to yield the chiral N-acylpyrrolidine.

Diastereoselective cyclization reactions can also be used to construct the chiral pyrrolidine ring. For example, a tandem hydrozirconation-stereoselective Lewis acid-mediated cyclization of a chiral N-allyl oxazolidine can produce a chiral pyrrolidine. nih.gov This can then be N-acylated to give the final product.

Asymmetric Catalysis in Pyrrolidine Ring Formation

The pyrrolidine scaffold is a ubiquitous motif in pharmaceuticals and natural products, and numerous asymmetric methods for its synthesis have been developed. nih.gov These methods are crucial for establishing the foundational stereochemistry of analogues of the target molecule.

One of the most powerful strategies is the organocatalytic asymmetric [3+2] cycloaddition. This approach often involves the reaction of an azomethine ylide with an α,β-unsaturated aldehyde. The use of chiral secondary amine catalysts, such as proline and its derivatives, facilitates the formation of highly functionalized, polysubstituted pyrrolidines with excellent control of stereochemistry. bohrium.com

Another advanced method involves the iridium-catalyzed reductive generation of azomethine ylides from stable and abundant amides or lactams. acs.org Using a catalyst such as Vaska's complex, these ylides can be generated under mild conditions and subsequently undergo [3+2] dipolar cycloaddition reactions with various dipolarophiles. This strategy provides a convergent and highly selective route to complex pyrrolidine structures. acs.org The reaction is tolerant of a range of aryl and heteroaryl amides, and diastereocontrol can often be enhanced by tuning the steric properties of the amide substituent. acs.org

| Catalyst/Method | Reactants | Product Type | Yield (%) | ee/dr | Reference |

| Iridium (Vaska's Complex) | N-benzyl-N-(2-(trimethylsilyl)acetyl)aniline + Methyl acrylate | Substituted Pyrrolidine | 95 | >20:1 dr | acs.org |

| (S)-Proline derivative | Cinnamaldehyde + Nitromethane | Michael Adduct | up to 91 | >99% ee | rsc.org |

| Spiro Bifunctional Organocatalyst | Mannich/acylation/Wittig cascade | Naucleofficine I/II | 68 (overall) | - | nih.gov |

Chiral Induction in Acylation Reactions

The final step in the synthesis of this compound involves the acylation of pyrrolidine with a 2-bromopropanoyl moiety. Since the acyl group contains a stereocenter at the C2 position, achieving stereoselectivity in this step is critical. This can be accomplished through acylative kinetic resolution, a powerful technique for separating racemic mixtures.

In one approach, a racemic amine can be resolved by reacting it with an enantiomerically pure acylating agent. For instance, the kinetic resolution of racemic methyl-substituted cyclic amines has been successfully achieved using 2,5-dioxopyrrolidin-1-yl (R)-2-phenoxypropanoate. rsc.org This method demonstrates high selectivity, affording the corresponding amides with high diastereomeric excess. The stereochemical outcome is dictated by the transition state energies, where the formation of one diastereomer is sterically more favorable. rsc.org

Conversely, and more directly relevant to the target molecule, a racemic acylating agent like (±)-2-bromopropanoyl chloride can be resolved using a chiral amine. The mutual kinetic resolution of racemic 2-aryloxy propionyl chlorides with enantiopure benzoxazines has been studied, showing that high selectivity factors can be achieved. researchgate.netscispace.com This process results in the enrichment of one diastereomer of the resulting amide and leaves behind the unreacted, enantiomerically enriched acyl chloride. This strategy could be directly applied to the synthesis of chiral this compound by reacting racemic 2-bromopropanoyl chloride with a non-chiral amine in the presence of a chiral catalyst or by using a stoichiometric chiral amine.

| Resolution Type | Racemic Substrate | Chiral Reagent/Catalyst | Selectivity Factor (s) | Reference |

| Acylative KR | 2-Methylpiperidine | 2,5-dioxopyrrolidin-1-yl (R)-2-phenoxypropanoate | 73 | rsc.org |

| Mutual KR | 2-Phenoxypropionyl chloride | (S)-3,4-Dihydro-3-methyl-2H- nih.govbohrium.combenzoxazine | 66 | researchgate.netscispace.com |

| Mutual KR | 2-(4-Chlorophenoxy)propionyl chloride | (S)-7,8-Difluoro-3,4-dihydro-3-methyl-2H- nih.govbohrium.combenzoxazine | 76 | scispace.com |

Control of Isolated Cyclic Stereocenters in Pyrrolidine Derivatives

The synthesis of pyrrolidine derivatives with specific stereochemical configurations at multiple positions is a significant challenge. The control of these isolated cyclic stereocenters is often achieved by starting with a chiral precursor or by employing highly diastereoselective reactions.

A robust strategy involves starting from readily available chiral molecules. For example, a new chiral pyrrolidine has been synthesized from 2,3-O-isopropylidene-D-erythronolactol, a derivative of D-erythrose. nih.gov This approach allows the inherent chirality of the starting material to be transferred through a series of reactions to the final pyrrolidine product, ensuring a specific absolute stereochemistry.

Furthermore, the synthesis of C2-symmetrical pyrrolidine derivatives, such as cis-2,5-disubstituted pyrrolidines, provides excellent control over stereochemistry. rsc.org These compounds are not only valuable as chiral auxiliaries and organocatalysts themselves but also serve as key intermediates. capes.gov.br Their synthesis often relies on stereocontrolled methods that establish the cis relationship between the substituents with high fidelity. rsc.org

Enantioselective Approaches for N-Acylpyrrolidine Synthesis (e.g., Aza-Michael Cyclization)

The intramolecular aza-Michael reaction is a highly effective method for the enantioselective synthesis of the pyrrolidine ring. This reaction involves the cyclization of an amine onto an α,β-unsaturated carbonyl compound or its equivalent. When catalyzed by a chiral entity, this process can deliver substituted pyrrolidines with high enantiomeric excess.

Organocatalysis has emerged as a particularly powerful tool for this transformation. Chiral prolinamide organocatalysts, for instance, have been used to promote the Michael addition of aldehydes to nitroalkenes, which is often a key step in a cascade sequence leading to functionalized pyrrolidines. nih.gov The catalyst operates by forming a chiral enamine intermediate with the aldehyde, which then attacks the nitroalkene with high facial selectivity, governed by the catalyst's stereochemistry. nih.gov

Following the formation of the chiral pyrrolidine via aza-Michael cyclization or other enantioselective methods, the final N-acyl group is introduced. This is typically a straightforward amidation reaction between the secondary amine of the pyrrolidine ring and an activated carboxylic acid derivative, such as 2-bromopropanoyl chloride or bromide, to yield the final target compound, this compound. If a racemic acylating agent is used, this step can result in a mixture of diastereomers, which may require separation unless a kinetic resolution strategy (as described in 2.3.2) is employed.

Role of 1 2 Bromopropanoyl Pyrrolidine As a Key Synthetic Building Block and Intermediate

Scaffold for the Construction of Complex Molecular Architectures

The pyrrolidine (B122466) nucleus is a privileged scaffold in medicinal chemistry, frequently forming the core of biologically active compounds. researchgate.net 1-(2-Bromopropanoyl)pyrrolidine serves as an excellent starting point for the construction of intricate molecular architectures. The reactivity of the carbon-bromine bond allows for its facile reaction with a variety of nucleophiles, enabling the attachment of the pyrrolidine moiety to other molecular fragments. This is particularly useful in the synthesis of complex natural products and their analogues, where the pyrrolidine ring may be a key pharmacophore.

The general strategy involves the displacement of the bromide ion by a suitable nucleophile, such as an enolate, an amine, or a thiol, in a standard SN2 reaction. pearson.compearson.commasterorganicchemistry.com This allows for the formation of a new carbon-carbon, carbon-nitrogen, or carbon-sulfur bond, effectively "stitching" the pyrrolidine scaffold into a larger, more complex structure. The diastereoselectivity of such reactions can often be controlled by the appropriate choice of chiral auxiliaries or catalysts, leading to the stereospecific construction of new chiral centers.

Table 1: Examples of Nucleophilic Substitution Reactions with this compound

| Nucleophile | Reaction Type | Product Type | Potential Application |

| Enolate | Alkylation | γ-Keto-pyrrolidine derivative | Synthesis of complex ketones |

| Amine | Amination | α-Aminoacyl-pyrrolidine | Building block for peptidomimetics |

| Thiol | Thioetherification | α-Thioether-pyrrolidine | Synthesis of sulfur-containing heterocyles |

| Azide (B81097) | Azidation | α-Azidoacyl-pyrrolidine | Precursor for α-aminoacyl-pyrrolidines |

Precursor for Advanced Pyrrolidine-Based Heterocyles

Fused heterocyclic systems containing a pyrrolidine ring are of significant interest due to their diverse biological activities. researchgate.netnih.gov this compound is a versatile precursor for the synthesis of such advanced heterocycles. The bifunctional nature of the molecule, containing both an electrophilic center at the carbon bearing the bromine and a nucleophilic nitrogen (after potential reduction of the amide), allows for a variety of cyclization strategies.

One common approach is the intramolecular cyclization, where a nucleophilic group elsewhere in the molecule displaces the bromide to form a new ring. Alternatively, this compound can react with a dinucleophile in a stepwise or one-pot manner to construct a new heterocyclic ring fused to the pyrrolidine core. For instance, reaction with a compound containing both an amine and a hydroxyl group could lead to the formation of complex morpholine or piperazine derivatives. These strategies are instrumental in creating novel chemical entities for drug discovery programs. mdpi.com

Intermediates in Multi-Step Organic Syntheses

In the context of multi-step organic synthesis, the strategic introduction and transformation of functional groups are paramount. vapourtec.com this compound is an ideal intermediate for such synthetic campaigns. Its stability under a range of reaction conditions, coupled with the predictable reactivity of the α-bromo amide moiety, makes it a reliable component in a longer synthetic sequence.

For example, in the total synthesis of a complex natural product, the pyrrolidine ring might be introduced early in the synthesis via this compound. The bromine atom can then be carried through several synthetic steps before being transformed at a later stage. This transformation could involve a simple nucleophilic substitution, or a more complex transition-metal-catalyzed cross-coupling reaction to form a new carbon-carbon bond. The ability to use this intermediate in a modular fashion provides chemists with significant flexibility in designing synthetic routes to complex target molecules. mdpi.comnih.gov

Development of Novel Organocatalysts based on Pyrrolidine Scaffolds

Asymmetric organocatalysis has emerged as a powerful tool in modern organic synthesis, and pyrrolidine-based catalysts, inspired by the amino acid proline, are among the most successful. nih.govnih.gov The development of new and more efficient organocatalysts is an active area of research. This compound offers an attractive starting point for the synthesis of novel pyrrolidine-based organocatalysts.

The 2-bromopropanoyl group can be readily modified to introduce other functional groups capable of participating in catalysis, such as hydrogen-bond donors or other Lewis basic sites. For instance, the bromine atom can be displaced by a thiol to create a catalyst with a soft Lewis basic site, or by an amine to introduce a secondary hydrogen-bond donor. Furthermore, the reactive handle provided by the bromine allows for the attachment of the pyrrolidine scaffold to a solid support, facilitating catalyst recovery and reuse, a key principle of green chemistry.

Table 2: Potential Modifications of this compound for Organocatalyst Synthesis

| Reagent | Functional Group Introduced | Potential Catalytic Role |

| Thiourea | Thiourea | Hydrogen-bond donor |

| 4-Aminopyridine | Pyridyl amine | Lewis base |

| Sodium azide, then reduction | Primary amine | Hydrogen-bond donor, Brønsted base |

| Polymer-supported thiol | Solid-supported thiol | Heterogeneous catalyst |

Design of Chemically-Derived Peptide Mimics and Structural Analogs

Peptide mimics, or peptidomimetics, are compounds designed to replicate the biological activity of natural peptides but with improved properties such as enhanced stability towards enzymatic degradation. nih.gov The conformational rigidity of the pyrrolidine ring makes proline and its analogues valuable components in the design of such mimics. This compound can be viewed as an N-acylated proline analogue and serves as a useful building block for the synthesis of peptide mimics.

The 2-bromopropanoyl moiety can be used to couple the pyrrolidine ring to other amino acid residues or peptide fragments. The resulting structure can mimic a dipeptide unit, with the pyrrolidine ring enforcing a specific turn or conformation in the resulting molecule. The bromine atom also provides a site for further functionalization to introduce side-chain mimics or other groups designed to interact with a biological target. This approach allows for the systematic modification of peptide structures to probe structure-activity relationships and to develop novel therapeutic agents. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing 1-(2-Bromopropanoyl)pyrrolidine?

- Methodological Answer : The synthesis involves nucleophilic substitution or acylation reactions. A representative protocol uses 2-bromopropanoyl chloride and pyrrolidine in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) at elevated temperatures (150°C for 20 hours). Purification typically includes extraction with ethyl acetate, washing with NH₄Cl solution, and solvent removal under reduced pressure. Yield optimization (up to 93%) is achieved by monitoring reaction progress via TLC .

Q. Which analytical techniques are essential for confirming the purity of synthesized this compound?

- Methodological Answer : Key techniques include:

- TLC : To monitor reaction progress and confirm product homogeneity.

- ¹H NMR : To verify structural integrity (e.g., δ ~3.30 ppm for pyrrolidine protons, δ ~4.00 ppm for bromopropanoyl methyl groups) .

- Elemental Analysis : To validate empirical formula consistency (e.g., %N calculated vs. observed) .

Q. How can solvent choice influence the reaction efficiency in synthesizing derivatives of this compound?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of pyrrolidine, while protic solvents may retard reactivity. Microwave-assisted synthesis in n-butanol has been reported to accelerate reaction rates for derivatives like tetrahydropyridines .

Advanced Research Questions

Q. What role does enolization play in the formation of tetrahydropyridine derivatives from this compound?

- Methodological Answer : Enolization across the C3–C4 bond facilitates cyclization, leading to tetrahydropyridine cores. Mechanistic studies using deuterated solvents or kinetic isotope effects can elucidate this pathway. X-ray crystallography confirms the resulting half-chair or envelope conformations of the heterocyclic ring .

Q. How can X-ray crystallography resolve conformational disorder in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (e.g., triclinic space group P1) identifies disorder in substituents (e.g., ethoxycarbonyl methyl groups). Refinement software (e.g., SHELXL) models occupancy ratios (e.g., 0.715:0.285) and calculates puckering parameters (Q, θ, φ) to describe ring distortions .

Q. What strategies are effective for designing nickel(II) coordination complexes using this compound derivatives?

- Methodological Answer : Ligand synthesis involves functionalizing the pyrrolidine nitrogen with aminoethyl groups. Complexation with Ni(II) salts (e.g., Ni(NCS)₂) yields cis/trans isomers, distinguished via UV-Vis spectroscopy and single-crystal XRD. Thermal stability is assessed via TGA-DSC .

Q. How do intramolecular hydrogen bonds stabilize the crystal packing of this compound derivatives?

- Methodological Answer : O–H⋯O hydrogen bonds create S(6) ring motifs, while C–H⋯O interactions link molecules into chains. Hirshfeld surface analysis quantifies intermolecular contacts, and lattice energy calculations (e.g., PIXEL method) validate packing efficiency .

Research Design & Data Analysis

Q. What frameworks are recommended for formulating hypothesis-driven studies on this compound?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize questions. For mechanistic studies, use PICO (Population: reaction intermediates; Intervention: catalytic/environmental variables; Comparison: control reactions; Outcome: yield/conformation) .

Q. How can contradictory crystallographic data (e.g., disorder vs. order) be reconciled in structural reports?

- Methodological Answer : Statistical validation (e.g., R-factor convergence, data-to-parameter ratios >10:1) and multi-temperature XRD experiments reduce ambiguity. Cross-validate with DFT-optimized geometries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。